Cas no 2171162-74-4 (3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid)

3-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc moiety provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while preserving acid-labile side chains. The 2,2-dimethylpropanoic acid (pivalic acid) segment enhances steric hindrance, improving stability during coupling reactions. This compound is particularly valuable for introducing sterically constrained residues into peptide sequences, ensuring high coupling efficiency and minimizing racemization. Its structural features make it suitable for synthesizing complex peptides with precise stereochemical control, particularly in pharmaceutical and biochemical research applications.
3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid structure
2171162-74-4 structure
Product name:3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid
CAS No:2171162-74-4
MF:C24H28N2O5
Molecular Weight:424.489526748657
CID:6278282
PubChem ID:165522515

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid
    • 3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
    • 2171162-74-4
    • EN300-1575464
    • インチ: 1S/C24H28N2O5/c1-15(12-21(27)25-14-24(2,3)22(28)29)26-23(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-/m0/s1
    • InChIKey: CPXRBHAFOWIARG-HNNXBMFYSA-N
    • SMILES: O(C(N[C@@H](C)CC(NCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 424.19982200g/mol
  • 同位素质量: 424.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 642
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 105Ų

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1575464-5.0g
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
5g
$9769.0 2023-06-05
Enamine
EN300-1575464-50mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
50mg
$2829.0 2023-09-24
Enamine
EN300-1575464-0.5g
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1575464-5000mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
5000mg
$9769.0 2023-09-24
Enamine
EN300-1575464-100mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1575464-0.05g
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1575464-500mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
500mg
$3233.0 2023-09-24
Enamine
EN300-1575464-1000mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
1000mg
$3368.0 2023-09-24
Enamine
EN300-1575464-10000mg
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
10000mg
$14487.0 2023-09-24
Enamine
EN300-1575464-10.0g
3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2,2-dimethylpropanoic acid
2171162-74-4
10g
$14487.0 2023-06-05

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid 関連文献

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acidに関する追加情報

Introduction to 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid (CAS No. 2171162-74-4)

3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid, identified by the chemical compound identifier CAS No. 2171162-74-4, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of derivatives characterized by its chiral center and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis and drug development. The structural complexity of this molecule not only makes it a subject of academic interest but also positions it as a potential candidate for therapeutic applications.

The structure of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid features a backbone that combines an amide linkage with a branched aliphatic side chain, further functionalized by a fluorene moiety. This unique arrangement imparts distinct physicochemical properties, including solubility, stability, and reactivity, which are critical factors in determining its suitability for various biochemical processes. The Fmoc group, in particular, serves as an essential protective unit in peptide chemistry, allowing for selective modification and controlled synthesis of polypeptides.

In recent years, the pharmaceutical industry has witnessed a surge in the development of chiral drugs due to their enhanced specificity and reduced side effects compared to their racemic counterparts. The chiral center at the 3-position of the butanamido moiety in 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid underscores its potential as a building block for enantiomerically pure drugs. This aspect has been extensively explored in clinical trials and academic research, where the influence of chirality on pharmacokinetics and pharmacodynamics has been meticulously studied.

One of the most compelling applications of this compound lies in its role as an intermediate in the synthesis of bioactive peptides. The fluorenylmethoxycarbonyl protection allows for orthogonal deprotection strategies, enabling chemists to construct complex peptide sequences with high fidelity. This has opened up new avenues in drug design, particularly for peptidomimetics that mimic the structure and function of natural peptides but with improved pharmacological profiles. The peptide synthesis community has leveraged this compound to develop novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The biomedical significance of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid extends beyond its utility in peptide chemistry. Recent studies have highlighted its potential as a scaffold for small-molecule drugs due to its ability to interact with biological targets through multiple binding modes. The fluorene moiety, known for its hydrophobicity and aromaticity, enhances the compound's binding affinity to proteins and enzymes. This property has been exploited in the design of inhibitors targeting key pathways involved in diseases such as diabetes, cardiovascular disorders, and autoimmune conditions.

In addition to its role in drug development, this compound has also been investigated for its role in material science and nanotechnology. The unique structural features of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid make it an attractive candidate for designing functional materials with applications in sensors, coatings, and drug delivery systems. For instance, its ability to form stable complexes with other molecules has been explored in the development of targeted drug delivery systems that enhance therapeutic efficacy while minimizing off-target effects.

The synthetic pathways for producing this compound have been refined over the years to achieve high yields and purity levels. Modern synthetic techniques often involve multi-step reactions that require precise control over reaction conditions to ensure optimal outcomes. Advances in catalysis and green chemistry have further improved the sustainability of these synthetic processes, reducing waste generation and energy consumption. These advancements not only make the production of 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid more efficient but also align with global efforts to promote environmentally friendly chemical manufacturing.

The regulatory landscape governing the use of this compound is another critical aspect that deserves attention. As pharmaceutical intermediates and active pharmaceutical ingredients (APIs), these compounds are subject to stringent regulatory requirements to ensure safety and efficacy. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and other regional regulatory bodies is essential for manufacturers seeking approval for their products. This regulatory framework ensures that drugs derived from compounds like CAS No. 2171162-74-4 meet rigorous standards before reaching patients.

In conclusion, 3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2-dimethylpropanoic acid (CAS No. 2171162-74-4) represents a fascinating example of how structural complexity can be harnessed for therapeutic benefit. Its applications in peptide synthesis, drug development, material science, and nanotechnology highlight its versatility and potential impact on various fields. As research continues to uncover new uses for this compound, it is likely to remain at the forefront of scientific innovation, driving advancements that improve human health and quality of life.

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